2-(4-Ethylphenoxy)-5-fluoroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-ethylphenoxy)-5-fluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-2-10-3-6-12(7-4-10)17-14-8-5-11(15)9-13(14)16/h3-9H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRALNBUTXLILX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(C=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 4 Ethylphenoxy 5 Fluoroaniline
Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic analysis of 2-(4-ethylphenoxy)-5-fluoroaniline suggests two primary disconnection approaches, focusing on the carbon-oxygen ether bond and the carbon-nitrogen bond of the aniline (B41778) moiety.
Derivatization from Fluoroaniline (B8554772) Scaffolds
One of the most direct synthetic routes commences with a pre-existing fluoroaniline scaffold. This strategy hinges on the formation of the diaryl ether bond as the key bond-forming step. The retrosynthetic disconnection of the C-O ether bond points to two primary precursors: a suitably activated 2-halo-5-fluoroaniline derivative and 4-ethylphenol (B45693).
This approach is advantageous as it introduces the crucial phenoxy moiety in the final stages of the synthesis. The key precursors for this strategy would be:
2-Bromo-5-fluoroaniline or 2-chloro-5-fluoroaniline: These halogenated fluoroanilines serve as the electrophilic partner in the etherification reaction. The halogen at the 2-position acts as a leaving group, activated by the electron-withdrawing nature of the fluorine atom and the potential for coordination to a metal catalyst.
4-Ethylphenol: This commercially available reagent acts as the nucleophile, with its hydroxyl group displacing the halogen on the fluoroaniline ring.
An alternative, yet related, pathway involves the reduction of a nitro group in a later step. In this scenario, the synthesis would start from a 2-halo-5-fluoronitrobenzene derivative. This precursor would first undergo etherification with 4-ethylphenol, followed by the reduction of the nitro group to an amine to yield the final product. This can be beneficial as the nitro group is a strong electron-withdrawing group, which can further activate the aromatic ring towards nucleophilic substitution. libretexts.org
Introduction of the Phenoxy and Ethyl Moieties
The introduction of the 4-ethylphenoxy group is a critical step in the synthesis. As identified in the retrosynthetic analysis, this is typically achieved through a nucleophilic aromatic substitution reaction where 4-ethylphenol is coupled with a halogenated fluoroaromatic compound.
Reaction Conditions and Catalysis in Synthesis
The successful synthesis of this compound is highly dependent on the choice of reaction conditions and the catalytic system. The key transformations, etherification and amination, have been extensively studied in organic synthesis, and established protocols can be adapted for this specific target molecule.
Etherification Reactions
The formation of the diaryl ether linkage is most commonly achieved through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig C-O coupling reaction. wikipedia.orgorganic-chemistry.org
Ullmann Condensation: This classical method involves the reaction of an aryl halide with a phenol (B47542) in the presence of a copper catalyst and a base. wikipedia.org For the synthesis of this compound, this would involve reacting 2-halo-5-fluoroaniline (or its nitro-analogue) with 4-ethylphenol. Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications utilize soluble copper catalysts with ligands such as diamines or phenanthroline, which can lead to higher yields and milder reaction conditions. wikipedia.orgnih.gov
Buchwald-Hartwig C-O Coupling: While more commonly associated with C-N bond formation, palladium-catalyzed cross-coupling reactions can also be employed for the synthesis of diaryl ethers. These reactions typically utilize a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and can influence the reaction rate and yield.
A transition-metal-free approach for the etherification is the nucleophilic aromatic substitution (SNAr) reaction. libretexts.orgwalisongo.ac.id This is particularly relevant when the aromatic ring is activated by electron-withdrawing groups. In the case of a 2-halo-5-fluoronitrobenzene precursor, the nitro group provides strong activation, facilitating the displacement of the halide by the phenoxide ion generated from 4-ethylphenol. libretexts.org
Below is an interactive data table summarizing typical conditions for these etherification reactions.
| Reaction Type | Catalyst | Ligand (if applicable) | Base | Solvent | Temperature |
| Ullmann Condensation | CuI, Cu2O, or Cu powder | Phenanthroline, DMEDA | K2CO3, Cs2CO3 | DMF, Dioxane, Toluene (B28343) | 100-210 °C |
| Buchwald-Hartwig C-O Coupling | Pd(OAc)2, Pd2(dba)3 | Buchwald or Hartwig phosphine ligands | NaOtBu, K3PO4 | Toluene, Dioxane | 80-120 °C |
| SNAr | None | None | K2CO3, NaOH | DMSO, DMF | Room Temp to 150 °C |
Amination Pathways
If the synthesis starts with a non-aminated precursor, the introduction of the amino group is a key step.
Reduction of a Nitro Group: A common and effective method for introducing an aniline moiety is through the reduction of a corresponding nitro-aromatic compound. google.commdpi.com If the etherification is performed on a 2-halo-5-fluoronitrobenzene, the resulting 2-(4-ethylphenoxy)-5-fluoronitrobenzene can be reduced to the target aniline. Standard reduction conditions include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2), or chemical reduction using reagents such as tin(II) chloride (SnCl2) or iron (Fe) in acidic media. mdpi.com
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction directly forms a C-N bond between an aryl halide and an amine. libretexts.orgbeilstein-journals.orgepa.gov In a convergent synthesis, one could envision coupling a 1-bromo-2-(4-ethylphenoxy)-4-fluorobenzene with an ammonia (B1221849) surrogate or a protected amine, followed by deprotection. The choice of phosphine ligand is critical for the efficiency of this reaction, with bulky, electron-rich ligands often providing the best results. libretexts.org
An interactive data table summarizing typical conditions for these amination pathways is presented below.
| Reaction Type | Reagent/Catalyst | Conditions |
| Nitro Group Reduction | Pd/C, H2 | Methanol or Ethanol (B145695), room temperature to 50 °C, atmospheric or elevated pressure |
| Nitro Group Reduction | SnCl2·2H2O | Ethanol or Ethyl Acetate, reflux |
| Buchwald-Hartwig Amination | Pd(OAc)2 or Pd2(dba)3 with a phosphine ligand | Toluene or Dioxane, NaOtBu or K3PO4 as base, 80-120 °C |
Fluorination and Halogenation Considerations
The presence and position of the fluorine atom are crucial aspects of the synthesis. google.com
Fluorination: The fluorine atom is typically introduced early in the synthetic sequence by starting with a commercially available fluoroaromatic compound, such as a fluoroaniline or a fluoronitrobenzene derivative. Direct fluorination of the aromatic ring at a late stage is generally challenging and lacks regioselectivity. Therefore, utilizing a building block that already contains the fluorine atom in the desired position is the most practical strategy.
Halogenation: Halogens, particularly bromine and chlorine, play a critical role as leaving groups in the key etherification and amination cross-coupling reactions. wikipedia.org The choice of halogen can influence the reactivity of the substrate, with aryl iodides being the most reactive, followed by bromides and then chlorides. wikipedia.org The selection of the halogen will depend on the specific coupling reaction being employed and the desired reactivity. For instance, in an Ullmann condensation, an aryl iodide or bromide is often preferred.
Catalytic Systems and Their Efficacy
The efficacy of the synthesis of this compound is highly dependent on the choice of the catalytic system. Both copper- and palladium-based catalysts are prominent in the formation of the diaryl ether or aryl amine linkage.
Copper-Catalyzed Systems (Ullmann Condensation):
The Ullmann condensation is a classic method for forming C-O bonds and involves a copper-promoted reaction. wikipedia.org Traditionally, these reactions required stoichiometric amounts of copper and high temperatures, often exceeding 210°C, in polar aprotic solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.org The reactivity of the aryl halide follows the trend I > Br > Cl, and the presence of electron-withdrawing groups on the aryl halide can accelerate the reaction. wikipedia.org
Modern Ullmann-type reactions have seen significant improvements with the development of soluble copper catalysts supported by various ligands. wikipedia.orgmdpi.com These innovations have led to milder reaction conditions and broader substrate scope. For instance, the use of copper(I) iodide (CuI) with ligands like phenanthroline has been effective in Goldberg reactions, a variation of the Ullmann condensation for C-N bond formation. wikipedia.org Copper(I) oxide (CuO) nanoparticles have also been employed as efficient catalysts for Ullmann ether synthesis. mdpi.com The general mechanism involves the in situ formation of a copper(I) alkoxide or amide, which then reacts with the aryl halide. wikipedia.org
Palladium-Catalyzed Systems (Buchwald-Hartwig Amination):
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.org This reaction generally offers milder conditions and greater functional group tolerance compared to the Ullmann condensation. wikipedia.org The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by association of the amine, deprotonation, and reductive elimination to yield the desired aryl amine. wikipedia.orglibretexts.org
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. First-generation catalysts often utilized monodentate phosphine ligands. wikipedia.org The development of bidentate phosphine ligands, such as BINAP and DPPF, and sterically hindered ligands like X-Phos, has significantly expanded the scope of the reaction to include primary amines and less reactive aryl chlorides. wikipedia.orgbeilstein-journals.org These advanced ligand systems often lead to higher reaction rates and improved yields. wikipedia.org The palladium precursor can be Pd(OAc)₂ or a Pd(0) source, and a base, such as sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu), is required. libretexts.orgbeilstein-journals.org Microwave irradiation has also been successfully employed to accelerate these reactions, leading to shorter reaction times and higher yields. beilstein-journals.org
For the synthesis of fluorinated anilines, palladium on carbon (Pd/C) is a common catalyst for the hydrogenation of a nitro group to an amine. chemicalbook.comgoogle.com
Optimization of Synthetic Routes
Optimizing the synthesis of this compound focuses on maximizing the yield and controlling the regioselectivity of the reaction.
Several strategies can be employed to enhance the yield of the desired product.
Ligand Selection: In palladium-catalyzed reactions, the choice of ligand is paramount. Sterically hindered biaryl phosphine ligands, such as X-Phos, have proven to be highly effective in promoting the coupling of aryl halides with amines, leading to excellent yields. beilstein-journals.org For copper-catalyzed reactions, ligands like picolinic acid and 1H-imidazole-4-carboxylic acid have been shown to facilitate the coupling of sterically hindered phenols and aryl halides. nih.gov
Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and base is critical. In some cases, microwave-assisted synthesis can dramatically reduce reaction times and improve yields. beilstein-journals.org For instance, a palladium-catalyzed C-N coupling reaction to form 2- or 4-[(substituted)phenyl]amino-13α-estrone derivatives saw good to excellent yields under microwave irradiation. beilstein-journals.org The choice of solvent can also influence the reaction outcome; for example, toluene is often favored in Buchwald-Hartwig reactions. libretexts.org
Catalyst Loading: While catalytic amounts are used, optimizing the catalyst loading is important for both economic and environmental reasons. Typically, catalyst loadings of 1-2 mol% are effective in Buchwald-Hartwig reactions. libretexts.org
Nature of Halide: In both Ullmann and Buchwald-Hartwig reactions, the nature of the halide on the aryl halide substrate affects reactivity. Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. wikipedia.orglibretexts.org
The table below summarizes some yield enhancement strategies for related reactions.
| Reaction Type | Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Buchwald-Hartwig Amination | Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | Microwave | Good to Excellent | beilstein-journals.org |
| Ullmann Condensation | CuI | Phenanthroline | K₂CO₃ | NMP | High | Not specified | wikipedia.org |
| Hydrogenation | 10% Pd/C | - | - | Methanol | 20 | 100 | chemicalbook.com |
| Nitro Group Reduction | PdCl₂-V₂O₅ | - | - | - | 160 | 90 | chemicalbook.com |
Regioselectivity:
Regioselectivity refers to the preferential reaction at one position over another. In the synthesis of this compound, regioselectivity is crucial when starting materials have multiple potential reaction sites.
For the Ullmann condensation, the regioselectivity can be influenced by the electronic properties of the substituents on the aromatic rings. Electron-withdrawing groups can activate an aryl halide towards nucleophilic attack, directing the reaction to that specific site. wikipedia.org
In the context of substituted anilines, the position of functional groups can direct the outcome of the reaction. For example, in the synthesis of 4,5-dialkoxy-2-nitroanilines, the presence of an alkoxy group at the C-4 position was found to be crucial for achieving high yields in a transetherification reaction. uj.edu.pl The absence of this group significantly lowered the yield. uj.edu.pl Similarly, the regioselective amination of bromobenzoic acids using copper catalysis has been demonstrated. organic-chemistry.org
The table below shows examples of regioselective synthesis.
| Starting Material | Reagents | Product | Regioselectivity | Reference |
| 2,x-dihalopyridines | Phenols, CuI/TMEDA | 2-aryloxypyridines | Good to high | nih.gov |
| 3-acetylaminopyrazole | Iodobenzene | N1-regioisomer | Exclusive | nih.gov |
| 3-aminopyrazole | Iodobenzene | Mixture of N1- and N2-isomers | Non-selective | nih.gov |
Stereoselectivity:
Stereoselectivity, the preferential formation of one stereoisomer over another, is generally not a factor in the core synthesis of the achiral molecule this compound. However, if chiral starting materials were used or if the synthetic route involved the creation of a chiral center, then stereoselectivity would become an important consideration. For instance, in the synthesis of fluorinated phenylalanine analogs, asymmetric hydrogenation of an enamine intermediate using a chiral catalyst can lead to high enantioselectivity. beilstein-journals.org
Chemical Reactivity and Transformational Chemistry of 2 4 Ethylphenoxy 5 Fluoroaniline
Electrophilic Aromatic Substitution Reactions
The reactivity of 2-(4-Ethylphenoxy)-5-fluoroaniline towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of the substituents on its two aromatic rings. The outcome of such reactions, particularly the position of substitution (regioselectivity), is determined by the interplay of these activating and deactivating groups. youtube.comresearchgate.netlibretexts.org
The aniline (B41778) ring contains three key substituents:
Amino group (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho and para positions through resonance donation of its lone pair.
Fluoro group (-F): A deactivating group due to its strong inductive electron withdrawal. However, like other halogens, it is an ortho, para-director because its lone pairs can be donated via resonance to stabilize the arenium ion intermediate. libretexts.org
Phenoxy group (-OAr): An activating group that also directs ortho and para via resonance.
On the aniline ring, the position para to the strongly activating amino group is occupied by the fluorine atom. The positions ortho to the amino group are C6 and C2 (which is substituted with the phenoxy group). Therefore, electrophilic attack is most likely to occur at the C6 position, which is ortho to the amine and meta to the fluorine. The C4 position is also activated (ortho to the phenoxy group and para to the fluorine), but is likely less favored than C6.
The second aromatic ring (the 4-ethylphenoxy moiety) is influenced by:
Ethyl group (-CH₂CH₃): A weakly activating, ortho, para-directing group through inductive effects and hyperconjugation.
Alkoxy group (-OAr): A strongly activating, ortho, para-directing group.
On this ring, the positions ortho to the activating ether oxygen (C3' and C5') are the most probable sites for electrophilic attack.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Halogenation | Br₂, FeBr₃ | Substitution at C6 of the aniline ring or C3'/C5' of the phenoxy ring. | The amino group is a powerful director, making C6 a prime target. The alkoxy group strongly activates the other ring. youtube.com |
| Nitration | HNO₃, H₂SO₄ | Substitution at C6 of the aniline ring. | Strongly acidic conditions may protonate the aniline (-NH₃⁺), converting it to a deactivating, meta-director. However, the combined activation from the ether oxygen may still direct substitution, albeit under harsher conditions. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Complex outcomes expected. The Lewis acid can complex with the basic aniline nitrogen, deactivating the ring. | Acylation of the more activated 4-ethylphenoxy ring is more likely if the reaction proceeds. |
Nucleophilic Reactions at the Aniline Nitrogen
The lone pair of electrons on the nitrogen atom of the aniline group makes it a potent nucleophile. This reactivity allows for a variety of transformations, primarily involving the formation of new bonds at the nitrogen center. Common reactions include acylation, alkylation, and sulfonylation.
Acylation: The reaction with acyl chlorides or anhydrides in the presence of a base yields stable amide derivatives. This transformation is often used to protect the amino group during other synthetic steps, as the resulting amide is significantly less nucleophilic and less prone to oxidation.
Alkylation: Direct alkylation of the aniline nitrogen with alkyl halides can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as well as potential quaternization. More controlled methods, such as reductive amination or specialized alkylating agents, may be employed. rsc.orgresearchgate.net
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, readily forms sulfonamides.
Table 2: Examples of Nucleophilic Reactions at the Aniline Nitrogen
| Reaction Type | Typical Reagents | Product Class | Significance |
|---|---|---|---|
| Acylation | Acetyl chloride, Pyridine | Amide (e.g., N-(2-(4-ethylphenoxy)-5-fluorophenyl)acetamide) | Protection of the amino group, modulation of electronic properties. |
| Alkylation | Methyl iodide, K₂CO₃ | Secondary/Tertiary Amine | Synthesis of more complex amine derivatives. rsc.org |
| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide | Formation of stable derivatives with distinct chemical properties. |
Oxidation and Reduction Pathways
Oxidation: The aniline moiety is susceptible to oxidation, and the products can vary widely depending on the oxidant and reaction conditions. niscpr.res.inaip.org
Mild oxidation can lead to the formation of colored dimeric and polymeric species.
Stronger oxidants can convert the amine to a nitroso (-NO) or nitro (-NO₂) group.
Enzymatic or biomimetic oxidation of anilines can occur, often involving single-electron transfer mechanisms to form radical cations. cdnsciencepub.comumn.edu In the presence of a suitable intramolecular nucleophile, this can initiate cyclization. acs.org For instance, oxidation of related 2-aminophenol (B121084) systems is a key step in the synthesis of phenoxazinones. researchgate.netrsc.org
Reduction: The aniline group in this compound is already in a reduced state. However, from a synthetic perspective, this compound is often prepared via the reduction of a corresponding nitro-aromatic precursor, such as 2-(4-ethylphenoxy)-5-fluoro-1-nitrobenzene. This reduction is a critical transformation in the synthesis of anilines and can be achieved with a variety of reagents. nih.govacs.org Common methods include:
Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂).
Metal-acid systems, such as Tin (Sn) or Iron (Fe) in hydrochloric acid (HCl).
Other reducing agents like sodium borohydride (B1222165) in the presence of a transition metal catalyst or electrochemical methods. nih.govresearchgate.net
Table 3: Potential Oxidation and Reduction Reactions
| Pathway | Reagents/Conditions | Potential Product(s) | Notes |
|---|---|---|---|
| Oxidation | H₂O₂, Base | Azoxybenzenes, Nitrobenzenes | Selectivity can be controlled by the choice of base. acs.org |
| Oxidative Coupling | TEMPO, O₂ or Metal catalysts | Polymeric aniline species, potential for cyclized products. | Oxidation can lead to complex mixtures. researchgate.net |
| Reduction (of precursor) | H₂, Pd/C or Sn/HCl | This compound | Standard method for synthesizing anilines from nitroarenes. nih.gov |
Derivatization and Functionalization Strategies
Derivatization involves chemically modifying a compound to enhance its properties for a specific application, such as improving its detectability in analytical methods or altering its biological activity. libretexts.orgpsu.edu The nucleophilic aniline nitrogen and the activated aromatic rings of this compound offer multiple handles for derivatization.
N-Derivatization: As discussed in section 3.2, acylation and sulfonylation are common strategies. Reagents that introduce a chromophore or fluorophore, such as dansyl chloride, can be used to create derivatives that are easily detected by HPLC with fluorescence detection. libretexts.org For gas chromatography (GC), derivatization is often necessary to increase volatility and thermal stability, for example, through silylation using reagents like MTBSTFA. youtube.comsigmaaldrich.com
Ring Functionalization: Electrophilic substitution reactions (section 3.1) can introduce new functional groups onto either aromatic ring, leading to a wide array of new structures. For example, bromination could install a bromine atom that can then be used in cross-coupling reactions (e.g., Suzuki, Heck) to build more complex molecules.
Table 4: Derivatization Strategies and Applications
| Strategy | Reagent Example | Derivative Type | Purpose/Application |
|---|---|---|---|
| Silylation | MTBSTFA | N-Silyl aniline | Increase volatility for GC analysis. sigmaaldrich.com |
| Fluorescent Tagging | Dansyl Chloride | Fluorescent sulfonamide | Enable sensitive detection in HPLC. libretexts.org |
| Ring Bromination | N-Bromosuccinimide (NBS) | Bromo-substituted derivative | Create a handle for further synthetic elaboration via cross-coupling. |
| Amide Formation | Carboxylic Acid, Coupling Agent (e.g., EDC) | Amide | Systematic modification for structure-activity relationship (SAR) studies. |
Heterocyclic Annulation and Cyclization Reactions
The structure of this compound, featuring a nucleophilic amine adjacent to a phenoxy ether linkage, is a classic precursor for the synthesis of phenoxazine-type heterocyclic systems. researchgate.net Annulation and cyclization reactions are powerful tools for building these complex, fused-ring structures from simpler aromatic precursors. nih.govresearchgate.net
Oxidative Cyclization: One of the most direct routes to a phenoxazine (B87303) core from this substrate would involve an oxidative C-N bond formation. This can be achieved through various chemical or enzymatic oxidants that facilitate the intramolecular cyclization of the aniline nitrogen onto the opposing phenoxy ring. researchgate.netrsc.org
Electrophilic Cyclization: If the phenoxy ring were to contain an appropriately positioned electrophilic trigger, such as an alkynyl group, an electrophile-mediated cyclization could be initiated to form various fused heterocycles. nih.gov
Thermal Cyclization: Certain substituted 2-phenoxy anilines can undergo thermal or catalyst-driven cyclization reactions, sometimes involving hydride shifts, to form multi-ring heterocyclic systems. nih.govresearchgate.net
The synthesis of phenoxazines and related benzo-fused heterocycles is of significant interest due to their prevalence in pharmaceuticals, dyes, and materials science. nih.govbohrium.com
Table 5: Potential Heterocyclic Cyclization Reactions
| Reaction Type | Key Transformation | Potential Heterocyclic Product | Relevant Precursor Modification |
|---|---|---|---|
| Oxidative Cyclization | Intramolecular C-N bond formation via oxidation. | Substituted Phenoxazine | None required, direct cyclization of the title compound. researchgate.netrsc.org |
| Pictet-Spengler type | Reaction with an aldehyde followed by cyclization. | Fused Tetrahydroquinoline derivative | Requires prior formylation or acylation of the aniline ring. |
| Electrophile-mediated Cyclization | Attack of aniline nitrogen onto a generated vinyl cation or similar intermediate. | Substituted Quinoline | Requires installation of an alkyne on the aniline nitrogen. nih.gov |
| Thermal [1,n]-H Transfer/Cyclization | Intramolecular hydrogen shift followed by C-C bond formation. | Oxazonine or other large rings | Requires an ortho-vinyl group on the phenoxy ring. nih.gov |
Spectroscopic and Chromatographic Characterization of 2 4 Ethylphenoxy 5 Fluoroaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule with the complexity of 2-(4-Ethylphenoxy)-5-fluoroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of this compound would provide crucial information about the number and electronic environment of the hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), as well as a series of signals in the aromatic region corresponding to the protons on the two benzene (B151609) rings. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would allow for the precise assignment of each proton to its position in the molecular structure. Coupling between adjacent protons and through-space interactions, observable in 2D NMR experiments like COSY, would further confirm these assignments.
Carbon-¹³ (¹³C) NMR Analysis
Complementing the ¹H NMR data, the ¹³C NMR spectrum would reveal the number of unique carbon environments within this compound. Each carbon atom in the molecule, from the ethyl group to the aromatic rings, would produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and the electronegativity of its neighboring atoms. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. Heteronuclear correlation experiments, such as HSQC and HMBC, would link the carbon signals to their directly attached or long-range coupled protons, respectively, providing a complete and unambiguous structural elucidation.
Fluorine (¹⁹F) NMR Studies
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly informative technique. pubcompare.ainih.gov Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it a sensitive nucleus for NMR detection. pubcompare.ai The ¹⁹F NMR spectrum of this compound would exhibit a signal whose chemical shift is characteristic of the electronic environment of the fluorine atom on the aniline (B41778) ring. chemicalbook.comnih.gov Furthermore, coupling between the fluorine nucleus and adjacent protons (³JHF) and carbons (nJCF) would be observed in the ¹H and ¹³C NMR spectra, respectively, providing definitive evidence for the position of the fluorine substituent. nih.gov
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide a "molecular fingerprint" based on the characteristic vibrations of the chemical bonds within a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would display absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key expected absorptions would include the N-H stretching vibrations of the primary amine group, C-H stretching from the aromatic rings and the ethyl group, C-O-C stretching of the ether linkage, and the C-F stretching vibration. The precise frequencies of these bands are sensitive to the molecular structure and can be used to confirm the presence of these functional groups.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C14H14FNO), the theoretical monoisotopic mass is 231.27 Da. chemicalbook.com HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental formula.
In a typical HRMS experiment, the molecule is ionized, often using electrospray ionization (ESI), and the resulting ions are guided into a high-resolution mass analyzer. The high accuracy of the mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
Table 1: Theoretical Mass Data for this compound
| Property | Value |
| Molecular Formula | C14H14FNO |
| Molecular Weight | 231.27 g/mol chemicalbook.com |
| Monoisotopic Mass | 231.111042 g/mol |
Note: The monoisotopic mass is calculated based on the most abundant isotopes of the constituent elements.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of light excites electrons from lower energy molecular orbitals to higher energy ones.
For aromatic compounds like this compound, the UV-Vis spectrum is expected to show characteristic absorption bands arising from π → π* transitions within the benzene rings. The presence of the aniline and phenoxy groups, as well as the fluorine substituent, will influence the position and intensity of these absorption maxima (λmax).
A study on 2,5-difluoroaniline, a structurally related compound, recorded UV-vis spectra in the range of 190-400 nm in both water and ethanol (B145695) solvents. mcbu.edu.tr Similarly, the UV spectrum for 2-fluoroaniline (B146934) shows absorption in the organic electronic spectral data. nih.gov For optimal results in HPLC analysis, it is recommended to measure absorbance at a wavelength that matches the absorption maximum of the compound being analyzed. sielc.com It is important to note that the pH of the mobile phase can affect the UV-Vis spectrum of some compounds. sielc.com
Table 2: Expected UV-Vis Absorption Characteristics for this compound
| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |
| π → π | 200-300 | Phenyl rings |
| n → π | >300 | Non-bonding electrons on N and O |
Chromatographic Purity Assessment and Separation Techniques
Chromatography is a fundamental technique for separating and purifying chemical compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are two of the most common methods used for this purpose.
HPLC is a versatile and widely used technique for the analysis and purification of non-volatile and thermally labile compounds. A typical HPLC method for an aniline derivative would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. researchgate.netsielc.com
For the analysis of fluoroanilines, reversed-phase HPLC methods have been successfully developed. sielc.com For instance, the separation of 4-fluoroaniline (B128567) has been achieved using a Newcrom R1 HPLC column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications compatible with mass spectrometry, formic acid is often used in place of phosphoric acid. sielc.comsielc.com The purity of the compound can be determined by integrating the peak area of the main component and any impurities detected.
A study on a related compound, 2-amino-4-chloro-5-fluorophenyl sulphate, demonstrated the superiority of an HPLC method over GC for monitoring purposes, as it avoided the need for derivatization, making it a quicker and more cost-effective approach. researchgate.net
Table 3: Typical HPLC Parameters for Analysis of Fluoroaniline (B8554772) Derivatives
| Parameter | Condition |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., phosphoric acid or formic acid) sielc.comsielc.com |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection | UV at a specific wavelength (e.g., 225 nm) researchgate.net |
| Temperature | 30 °C researchgate.net |
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For aniline derivatives, GC analysis is possible, but it may require derivatization to improve volatility and thermal stability. researchgate.net
The suitability of GC for this compound would depend on its thermal stability and volatility. Given the relatively high molecular weight and the presence of polar functional groups, direct GC analysis might be challenging without derivatization. When heated to decomposition, related compounds like 4-fluoroaniline can emit toxic fumes. nih.gov
If direct GC analysis is attempted, a non-polar or medium-polarity capillary column would likely be used. The injector and detector temperatures would need to be carefully optimized to prevent degradation of the analyte. A nitrogen-phosphorus detector (NPD) is often used for the analysis of nitrogen-containing compounds like anilines due to its high selectivity and sensitivity. epa.gov
Computational Chemistry and Theoretical Studies on 2 4 Ethylphenoxy 5 Fluoroaniline
Quantum Chemical Calculations: A Methodological Overview
Quantum chemical calculations are fundamental to modern chemical research, providing a theoretical framework to predict molecular properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost. It is used to investigate the electronic properties of many-body systems, like molecules. For aniline (B41778) and its derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine optimized geometries, vibrational frequencies, and electronic properties. jmaterenvironsci.comchemrxiv.org These calculations help in understanding the influence of different substituents on the aniline structure. chemrxiv.org
Ab Initio Methods
Ab initio methods are computational chemistry methods based on quantum mechanics. These methods are derived directly from theoretical principles, with no inclusion of experimental data. While computationally more intensive than DFT, they can offer higher accuracy for certain systems. Studies on aniline derivatives have utilized ab initio calculations to analyze their structural and electronic properties. chemrxiv.org
Molecular Geometry Optimization and Conformational Analysis
The determination of the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry, is a standard outcome of computational chemistry studies. For flexible molecules like 2-(4-Ethylphenoxy)-5-fluoroaniline, which has several rotatable bonds, conformational analysis is crucial to identify the lowest energy conformer. This information is foundational for understanding its reactivity and interactions. For similar molecules like 2-fluoroaniline (B146934), geometry optimization has been performed to understand the effects of substituents on the benzene (B151609) ring and the amine group. nih.gov
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic nature of a molecule is key to its chemical reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. thaiscience.info For various aniline derivatives, FMO analysis has been used to show how substituents alter the electronic distribution and reactivity. thaiscience.info
Spectroscopic Property Predictions (e.g., Vibrational Frequencies)
Computational methods can predict spectroscopic properties, such as infrared (IR) and Raman vibrational frequencies. These theoretical predictions are valuable for interpreting experimental spectra and assigning specific vibrational modes to the observed spectral bands. For related compounds like 2-bromo-6-chloro-4-fluoroaniline, theoretical vibrational wavenumbers have been computed and compared with experimental data to provide a detailed vibrational assignment.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. jmaterenvironsci.comchemrxiv.org This is crucial for predicting how a molecule will interact with other molecules and for understanding sites of potential chemical reactions. jmaterenvironsci.comchemrxiv.org MEP analysis of various substituted anilines has been used to identify the most probable sites for electrophilic and nucleophilic attack. jmaterenvironsci.comchemrxiv.org
Nonlinear Optical (NLO) Properties and Polarizability Calculations
The NLO response of a molecule is determined by its hyperpolarizability (β), which is a measure of how the electron cloud is distorted by an intense electric field, such as that from a laser. Molecules with large hyperpolarizability values are sought after for NLO applications. Key molecular features that enhance NLO properties include the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT), a primary origin of the NLO response.
Computational studies on simpler, related molecules like m-fluoroaniline provide a basis for understanding the potential NLO behavior. Density Functional Theory (DFT) calculations have been employed to determine the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) of such molecules. For instance, a study on m-fluoroaniline and m-iodoaniline calculated these properties, offering insight into the effect of halogen substitution. chemrxiv.org
To illustrate the kind of data generated in such computational studies, the following table presents theoretical values for m-fluoroaniline.
Table 1: Calculated Dipole Moment, Polarizability, and Hyperpolarizability of m-Fluoroaniline
| Parameter | Value |
|---|---|
| Dipole Moment (μ) | 3.7061 D |
| Polarizability (α) | 9.584 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | 2465.26 x 10⁻³³ esu |
Data sourced from a DFT study on m-fluoroaniline and m-iodoaniline. chemrxiv.org
The polarizability (α) of a molecule describes the ease with which its electron cloud can be distorted by an external electric field, leading to an induced dipole moment. The first hyperpolarizability (β) is the next term in the expansion and governs the second-order NLO response.
Further research into substituted anilines and N,N-dimethylanilines has shown that modifications to the donor and acceptor groups, as well as the length of the π-conjugation, can significantly impact the first-order hyperpolarizability. mq.edu.au For this compound, the ether linkage extends the conjugation path compared to a simple aniline, which could potentially enhance the NLO response. The ethyl group on the phenoxy ring further enhances the electron-donating strength of this part of the molecule.
The interplay of the electron-donating amino group, the extended π-system of the diphenyl ether structure, the electron-donating ethyl group, and the electron-withdrawing fluorine atom would collectively determine the magnitude of the hyperpolarizability. It is hypothesized that the intramolecular charge transfer in this compound would occur from the ethylphenoxy-aniline system towards the fluorine atom, although the effect of the fluorine as an acceptor is relatively weak.
Advanced Structural Analysis of 2 4 Ethylphenoxy 5 Fluoroaniline and Analogous Compounds
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. nih.gov Although a crystal structure for 2-(4-Ethylphenoxy)-5-fluoroaniline has not been reported, analysis of related structures provides significant insights. For instance, the crystal structures of various substituted diphenyl ethers and fluoro-substituted anilines have been extensively studied. researchgate.netresearchgate.net
The solid-state structure of analogous compounds is often characterized by specific conformations of the ether linkage and the orientation of the aromatic rings. In many substituted diphenyl ethers, the two phenyl rings are not coplanar. nih.gov For example, in methyl 4-(benzyloxy)-3-methoxybenzoate, the two aromatic rings are nearly perpendicular to each other, with a dihedral angle of 85.81 (10)°. nih.gov This twisted conformation is a common feature and is expected to be present in this compound.
The presence of substituents on the aniline (B41778) and phenoxy rings will further influence the molecular geometry. The ethyl group at the 4-position of the phenoxy ring and the fluorine atom at the 5-position of the aniline ring will affect bond angles and lengths within the molecule. In a study of 4-halogeno aniline derivatives, fluorine substitution was shown to influence the geometry of the aniline ring. researchgate.netnih.gov
Data from crystallographic studies of analogous compounds can be summarized as follows:
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| Ethyl 4-[(4-methylbenzyl)oxy]benzoate | - | - | Three molecules in the asymmetric unit with different conformations. | nih.gov |
| 4-Iodoaniline | - | - | Forms distinct interaction patterns compared to 4-Cl and 4-Br analogs. | researchgate.netnih.gov |
| 2,6-Difluoro-4-iodoaniline | - | - | Fluorine substituents are competitive hydrogen and halogen bond acceptors. | researchgate.netnih.gov |
| p-Bromoaniline | Orthorhombic | Pnma | Flat molecules in mirror planes forming zigzag chains. | researchgate.net |
Analysis of Intermolecular Interactions and Crystal Packing
The way molecules pack in a crystal is governed by a variety of intermolecular interactions. In the case of this compound, several types of interactions are anticipated to play a crucial role in its crystal packing.
C–H···π Interactions: These weak hydrogen bonds, where a C–H bond interacts with the electron cloud of an aromatic ring, are common in structures with multiple phenyl rings. nih.gov In ethyl 4-[(4-methylbenzyl)oxy]benzoate, C–H···π interactions are observed to connect the molecules in the crystal lattice. nih.gov Given the two phenyl rings in this compound, similar interactions are highly probable.
π-Stacking Interactions: While present in many aromatic compounds, efficient π-stacking requires suitable orientations of the aromatic rings. In some substituted diphenyl ethers, the centroid-to-centroid distances between the aromatic rings are too large for significant π-stacking. nih.gov The conformation of this compound will determine the extent of these interactions.
Role of Fluorine: The fluorine substituent is known to participate in various weak intermolecular interactions, including C–H···F hydrogen bonds. acs.org The presence of an aromatic C–F group can significantly influence crystal packing. acs.org Fluorine can also modulate hydrophobic and dipolar interactions, which can enhance the binding between molecules. nih.gov Studies on fluorinated N-benzylideneanilines have shown that the fluorine atom can be involved in different intermolecular interactions, leading to varied molecular and crystal structures. acs.org
A summary of intermolecular interactions observed in analogous compounds is provided below:
| Interaction Type | Description | Example Compounds | Reference |
| C–H···π | Interaction between a C-H bond and an aromatic ring. | Ethyl 4-[(4-methylbenzyl)oxy]benzoate | nih.gov |
| C–H···F | Weak hydrogen bond involving an organic fluorine atom. | Fluorine substituted N-benzylideneanilines | acs.org |
| Halogen Bonds | Noncovalent interaction involving a halogen atom. | 4-Halogeno aniline derivatives | researchgate.netnih.gov |
| Halogen-Halogen Contacts | Interactions between halogen atoms. | Difluorinated 4-X anilines | researchgate.netnih.gov |
Hydrogen Bonding Networks and Their Structural Implications
Hydrogen bonds are among the strongest intermolecular forces and play a defining role in the crystal structures of many organic molecules. For this compound, the primary amine group (-NH2) is a key hydrogen bond donor.
N–H···N Hydrogen Bonds: In many aniline derivatives, strong N–H···N hydrogen bonds are formed, linking molecules into chains or more complex networks. researchgate.netnih.gov The presence of a fluorine atom ortho to the amine group can increase the ability of the amine to form these strong hydrogen bonds. researchgate.netnih.gov
N–H···F Hydrogen Bonds: While the fluorine atom is a weak hydrogen bond acceptor, N–H···F interactions have been observed in some fluorinated anilines. researchgate.net These interactions are typically characterized by a nonlinear geometry. researchgate.net Intramolecular N–H···F interactions are also possible and can influence the conformation of the molecule. nih.gov
C–H···O Hydrogen Bonds: Non-conventional C–H···O hydrogen bonds, where a carbon-hydrogen bond acts as the donor, are also observed in the crystal packing of related ether compounds. nih.gov
The potential hydrogen bonding interactions for this compound are summarized in the following table:
| Donor | Acceptor | Type of Hydrogen Bond | Structural Implication | Reference |
| N-H | N | Intermolecular | Formation of chains or networks | researchgate.netnih.gov |
| N-H | O (ether) | Intermolecular | Stabilization of crystal packing | acs.org |
| N-H | F | Inter- or Intramolecular | Can influence conformation and packing | researchgate.netnih.gov |
| C-H | O (ether) | Intermolecular | Contributes to crystal stability | nih.gov |
Solution Chemistry and Chemical Stability of 2 4 Ethylphenoxy 5 Fluoroaniline
Chemical Stability under Various Conditions
The stability of 2-(4-Ethylphenoxy)-5-fluoroaniline is dictated by the resilience of its aniline (B41778) ring, the ether bond, and the carbon-fluorine bond under different environmental stressors.
General Stability: Substituted anilines, in general, are known to be stable under recommended storage conditions, which typically include cool, dry, and dark environments to prevent degradation. cdhfinechemical.comlobachemie.com The diphenyl ether linkage is also chemically robust and resistant to hydrolysis under normal conditions. nih.govwikipedia.org Therefore, this compound is expected to be a relatively stable compound under standard laboratory conditions.
Thermal Stability: The thermal stability of aniline derivatives is influenced by the nature and position of their substituents. While specific data for this compound is unavailable, studies on related compounds suggest that primary amines can be susceptible to degradation at elevated temperatures. acs.org For instance, upon heating, some anilines can decompose, potentially emitting toxic fumes of nitrogen oxides and, in this case, hydrogen fluoride. nih.gov The presence of the bulky ethylphenoxy group may influence the thermal stability, but without experimental data, this remains speculative.
Photostability: Aromatic compounds, including anilines, are susceptible to photodegradation upon exposure to ultraviolet (UV) light. nih.gov The absorption of UV radiation can excite the molecule to higher energy states, leading to bond cleavage and the formation of reactive intermediates. The rate and extent of photodegradation would likely be influenced by the solvent, pH, and the presence of other photosensitizing or quenching species in the solution.
Hydrolytic Stability: The ether linkage in this compound is generally resistant to hydrolysis under neutral and basic conditions. vedantu.com Cleavage of the ether bond typically requires harsh conditions, such as strong acids and high temperatures. Therefore, the compound is expected to be hydrolytically stable in aqueous solutions under most environmental conditions.
Table 1: Inferred Stability of this compound under Various Conditions
| Condition | Inferred Stability | Influencing Factors |
| Thermal | Moderate | Susceptible to decomposition at high temperatures. The substituent groups may affect the decomposition temperature. |
| Photolytic | Low to Moderate | Prone to degradation under UV irradiation, a common characteristic of aromatic amines. |
| Oxidative | Moderate | The aniline amino group is susceptible to oxidation, potentially influenced by the electronic effects of the substituents. |
| Hydrolytic | High | The diphenyl ether linkage is generally stable to hydrolysis under normal environmental pH ranges. |
Degradation Pathways and Mechanisms (e.g., thermal, photolytic, oxidative)
The degradation of this compound is expected to proceed through pathways common to substituted anilines and diphenyl ethers, primarily involving thermal, photolytic, and oxidative processes.
Thermal Degradation: At elevated temperatures, the primary degradation pathway would likely involve the decomposition of the aniline moiety, potentially leading to the formation of nitrogen oxides and hydrogen fluoride. nih.gov The ether linkage could also cleave under sufficiently high temperatures.
Photolytic Degradation: Upon exposure to UV light, photolytic degradation can occur. For aniline compounds, this can involve the homolytic cleavage of the N-H bond to form anilinyl radicals. nih.gov These radicals can then undergo further reactions, such as dimerization or reaction with oxygen, leading to a complex mixture of degradation products. The ether linkage may also be susceptible to photolytic cleavage. Studies on polybrominated diphenyl ethers (PBDEs) have shown that photodegradation can proceed via debromination, and by analogy, defluorination might be a possible, though less favorable, pathway for this compound. mdpi.com
Oxidative Degradation: Oxidative degradation is a significant pathway for anilines. The amino group can be oxidized to form nitroso and nitro derivatives. Further oxidation can lead to the formation of polymeric materials, often colored. nih.gov The ether linkage in diphenyl ethers can also be a site of oxidative attack. For instance, the degradation of diphenyl ether by certain microorganisms involves the dioxygenation of the aromatic ring, leading to the formation of catechols and subsequent ring cleavage. nih.gov In the presence of strong oxidizing agents, the aromatic rings can be hydroxylated, which can facilitate further degradation. nih.gov
Acid-Base Equilibria and Protonation States
The basicity of the amino group is a key feature of the solution chemistry of this compound. The ability of the lone pair of electrons on the nitrogen atom to accept a proton determines the compound's pKa and its protonation state in solutions of varying pH.
The equilibrium for the protonation of the amino group can be represented as:
R-NH₂ + H₂O ⇌ R-NH₃⁺ + OH⁻
where R represents the 2-(4-ethylphenoxy)-5-fluorophenyl group.
The pKa of an aniline is a measure of the acidity of its conjugate acid (R-NH₃⁺). The basicity of the aniline is influenced by the electronic effects of the substituents on the aromatic ring. libretexts.orglibretexts.orgwjec.co.ukriversidelocalschools.comyoutube.com
Electron-donating groups increase the electron density on the nitrogen atom, making it a stronger base and thus increasing the pKa of the conjugate acid.
Electron-withdrawing groups decrease the electron density on the nitrogen atom, making it a weaker base and lowering the pKa of the conjugate acid. journaleras.com
In this compound, we have two substituents to consider:
The 4-ethylphenoxy group: The ethoxy group on the phenoxy ring is electron-donating, and the phenoxy group itself is generally considered to be electron-donating through resonance, which would tend to increase the basicity of the aniline.
The fluorine atom: Fluorine is a highly electronegative atom and is strongly electron-withdrawing through the inductive effect. This effect significantly decreases the basicity of the aniline. stackexchange.com
The position of the substituents is also crucial. The fluorine atom is in the meta position, where its inductive effect is dominant. The phenoxy group is in the ortho position, where both inductive and resonance effects can play a role, along with potential steric hindrance to protonation.
Given these competing effects, predicting the exact pKa without experimental data is challenging. However, we can compare it to related compounds. The pKa of aniline is approximately 4.6. rsc.org A fluoro substituent generally lowers the pKa. For example, the pKa of 4-fluoroaniline (B128567) is about 4.65, where the electron-withdrawing inductive effect is partially offset by the electron-donating resonance effect from the para position. nih.govjournaleras.com For m-fluoroaniline, where the resonance effect is minimal, the pKa is lower, around 3.59. The pKa of 2-fluoroaniline (B146934) is approximately 3.2. cdhfinechemical.com The phenoxy group's effect is more complex.
Based on the strong electron-withdrawing nature of the fluorine atom, it is expected that the pKa of this compound will be lower than that of aniline, making it a weaker base.
Protonation States:
In acidic solutions (pH < pKa), the amino group will be predominantly protonated, existing as the anilinium ion, 2-(4-ethylphenoxy)-5-fluoroanilinium. In this state, the molecule would be more water-soluble.
In basic solutions (pH > pKa), the amino group will be predominantly in its neutral, unprotonated form, R-NH₂. This form is less polar and would have lower water solubility.
Table 2: Estimated pKa Values of Substituted Anilines
| Compound | Substituent(s) | pKa | Reference |
| Aniline | None | 4.6 | rsc.org |
| 4-Fluoroaniline | 4-F | 4.65 | nih.govjournaleras.com |
| 3-Fluoroaniline | 3-F | 3.59 | |
| 2-Fluoroaniline | 2-F | 3.2 | cdhfinechemical.com |
| 4-Methoxyaniline | 4-OCH₃ | 5.29 | journaleras.com |
| This compound | 2-(4-EtOPhO)-, 5-F | Estimated < 4.6 | Inferred |
Coordination Chemistry and Ligand Applications of 2 4 Ethylphenoxy 5 Fluoroaniline Moieties
Design Principles for Ligands Incorporating Ethylphenoxy-Fluoroaniline Scaffolds
The design of ligands based on the 2-(4-Ethylphenoxy)-5-fluoroaniline scaffold is guided by the distinct roles of its three primary components: the aniline (B41778) moiety, the fluorine substituent, and the ethylphenoxy group.
The aniline core provides the primary coordination site through the nitrogen atom of the amino group (-NH₂). researchgate.net This group can act as a Lewis base, donating its lone pair of electrons to a metal center to form a coordinate bond. researchgate.net The reactivity and coordination mode can be further tailored by converting the amine into an imine via condensation with aldehydes or ketones, creating multidentate Schiff base ligands. mdpi.com
The 2-(4-Ethylphenoxy) group introduces significant steric and solubility characteristics. Its bulkiness can be used to control the coordination number of the metal center, prevent unwanted side reactions, and stabilize monomeric complexes. nih.gov The hydrophobic nature of the ethylphenyl group enhances solubility in nonpolar organic solvents, a key property for applications in homogeneous catalysis. nih.gov Furthermore, the ether oxygen atom within this group offers a potential secondary, weak coordination site, allowing the ligand to exhibit hemilabile behavior, which is valuable in catalytic cycles. acs.org
Table 1: Functional Roles of Moieties in Ligand Design
| Moiety | Primary Function in Ligand Design | Potential Secondary Effects |
|---|---|---|
| Aniline (-C₆H₄NH₂) | Primary metal coordination site (N-donor). researchgate.net | Platform for π-π stacking; can be modified into imines. researchgate.net |
| Fluoro (-F) | Modulates electronic properties (electron-withdrawing). nih.gov | Influences pKa of the amine; participates in F···H or F···F interactions. researchgate.net |
| Ethylphenoxy (-OC₆H₄C₂H₅) | Imparts steric bulk and influences solubility. nih.govnih.gov | Potential for weak O-coordination; affects crystal packing. |
Formation and Characterization of Metal Complexes
Metal complexes incorporating the this compound scaffold can be synthesized through standard methods, typically by reacting the ligand with a suitable metal salt (e.g., chlorides or acetates) in an appropriate solvent like ethanol (B145695) or methanol. mdpi.comnih.gov The reaction often involves refluxing to ensure completion, followed by isolation of the solid complex by filtration. nih.gov Given the structure, the ligand would likely act as a monodentate donor through the aniline nitrogen, or as a bidentate ligand if modified into a Schiff base. mdpi.com
Characterization of these potential complexes would rely on a suite of spectroscopic and analytical techniques to confirm their structure and composition. rsc.orgresearchgate.netresearchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is essential for confirming coordination. A shift in the N-H stretching frequency of the aniline group upon reaction with a metal would indicate its involvement in bonding. New bands at lower frequencies corresponding to metal-nitrogen (M-N) vibrations would also be expected. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would show shifts in the signals of protons and carbons near the coordination site due to the influence of the metal center.
UV-Visible Spectroscopy: The electronic spectra of the complexes would differ from that of the free ligand, with new bands potentially appearing due to d-d transitions or charge-transfer interactions, providing insight into the geometry of the metal center. mdpi.com
Elemental Analysis: This analysis determines the percentages of carbon, hydrogen, and nitrogen, allowing for the verification of the proposed stoichiometric formula of the complex. nih.gov
Magnetic Susceptibility: This measurement helps determine the number of unpaired electrons in complexes with paramagnetic metal centers (e.g., Cr(III), Fe(III), Co(II), Cu(II)), which aids in assigning the coordination geometry. mdpi.com
Table 2: Hypothetical Spectroscopic Data for a Metal Complex
| Technique | Free Ligand (Expected) | Metal Complex [M(L)₂Cl₂] (Expected Change) | Information Gained |
|---|---|---|---|
| FT-IR (cm⁻¹) | ν(N-H) ~3400-3300 | Shift to lower frequency (e.g., ~3250) | Confirmation of N-coordination. researchgate.net |
| - | New band ν(M-N) ~550-450 | Direct evidence of metal-ligand bond formation. researchgate.net | |
| ¹H NMR (ppm) | -NH₂ proton signal | Broadening or disappearance of -NH₂ signal | Indication of proton exchange and coordination. |
| UV-Vis (nm) | π→π* transitions | Shift in ligand bands; new d-d or LMCT bands | Information on electronic structure and coordination geometry. mdpi.com |
Ion-Selective Properties and Sensor Development
Aniline derivatives are promising candidates for chemical sensor applications, particularly in potentiometric sensors. nih.govmdpi.com The this compound molecule possesses the key features of an ionophore suitable for an ion-selective electrode (ISE). An ionophore is a lipophilic molecule that can selectively bind an ion and transport it across a membrane to generate a potential difference. nih.gov
The basic aniline nitrogen can serve as a selective binding site for protons (H⁺), making the molecule a potential pH-sensitive ionophore. nih.gov The large, hydrophobic ethylphenoxy group would ensure the molecule remains embedded within the non-polar sensor membrane (typically made of PVC). The electron-withdrawing fluorine atom would fine-tune the pKa of the aniline nitrogen, which is critical for determining the sensor's operational pH range and selectivity against interfering ions. nih.gov
Development of an ISE based on this molecule would involve embedding it as an ionophore within a plasticized PVC membrane. nih.gov The performance of such a sensor—including its sensitivity, detection limit, and selectivity—would be evaluated by measuring the potential changes across a range of ion concentrations. mdpi.com
Table 3: Components of a Hypothetical ISE Based on the Aniline Scaffold
| Component | Example Material | Function |
|---|---|---|
| Ionophore | This compound | Selectively binds the target ion (e.g., H⁺). nih.gov |
| Polymer Matrix | Poly(vinyl chloride) (PVC) | Provides structural support for the membrane. |
| Plasticizer | o-Nitrophenyl octyl ether (o-NPOE) | Ensures membrane fluidity and ion mobility. |
| Ionic Additive (Optional) | Potassium tetrakis(4-chlorophenyl)borate | Reduces membrane resistance and improves sensor response. nih.gov |
Role as a Building Block in Supramolecular Assemblies
Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. nih.gov Aniline and its derivatives are excellent building blocks for supramolecular assemblies due to their ability to form hydrogen bonds and participate in π-π stacking. sci-hub.seresearchgate.net
The this compound molecule has multiple features that make it suitable for constructing supramolecular architectures:
Hydrogen Bonding: The -NH₂ group can act as a hydrogen bond donor, while the ether oxygen and fluorine atom can act as hydrogen bond acceptors. This network of potential hydrogen bonds can guide the self-assembly of molecules into specific one-, two-, or three-dimensional patterns. sci-hub.seresearchgate.net
π-π Stacking: The two aromatic rings (the fluoroaniline (B8554772) and the ethylphenoxy rings) can engage in π-π stacking interactions, which are crucial for organizing aromatic molecules into columnar or layered structures. fudan.edu.cn
Hydrophobic Interactions: The ethyl group contributes to hydrophobic interactions, which can drive the assembly process in aqueous or polar environments. nih.gov
By carefully controlling conditions such as solvent and temperature, these non-covalent forces could direct the self-assembly of this compound molecules into well-defined nanostructures like fibers, sheets, or spheres. researchgate.netresearchgate.net Such organized assemblies are of interest for developing functional materials with unique optical or electronic properties. fudan.edu.cn
Potential Non Medical Applications of 2 4 Ethylphenoxy 5 Fluoroaniline in Chemical Synthesis and Materials Science
Role as an Intermediate in the Synthesis of Complex Organic Molecules
The primary and most immediate application of 2-(4-Ethylphenoxy)-5-fluoroaniline is as a versatile intermediate in multi-step organic synthesis. The aniline (B41778) functional group is a cornerstone of synthetic chemistry, allowing for a wide array of chemical transformations.
The amino group (-NH₂) can be readily converted into a diazonium salt, which is a gateway to numerous other functional groups. Furthermore, the aniline nitrogen can participate in various carbon-nitrogen bond-forming reactions, which are fundamental to the construction of many complex organic scaffolds. The presence of the fluoro and ethylphenoxy groups can influence the reactivity and selectivity of these transformations, as well as impart specific properties to the final products. Diaryl ether structures are found in a variety of natural products, and synthetic intermediates like this compound could be instrumental in their total synthesis. researchgate.net
Below is a table illustrating the types of reactions aniline derivatives can undergo, which are potentially applicable to this compound.
| Reaction Type | Reagents | Product Type | Significance |
| Diazotization | NaNO₂, HCl | Diazonium Salt | Versatile intermediate for Sandmeyer, Schiemann, and other reactions. |
| Acylation | Acyl Chloride, Base | Amide | Protection of the amino group, synthesis of bioactive molecules. |
| Alkylation | Alkyl Halide, Base | Secondary/Tertiary Amine | Modification of electronic and physical properties. |
| Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst, Ligand, Base | Triarylamine | Synthesis of complex electronic and pharmaceutical compounds. |
| Schiff Base Formation | Aldehyde or Ketone | Imine | Precursors for heterocycles and other complex molecules. |
Application in Functional Materials Research (e.g., polymers, liquid crystals)
The structural characteristics of this compound make it an intriguing candidate for the development of novel functional materials, particularly polymers and liquid crystals.
Polymers: Aniline and its derivatives can be polymerized to form polyanilines, a class of conducting polymers with applications in sensors, anti-corrosion coatings, and electronic devices. nih.govurfu.rursc.org The substituents on the aniline ring, such as the ethylphenoxy and fluoro groups in this case, can be used to tune the polymer's properties, including its solubility, processability, and electronic characteristics. For instance, the bulky ethylphenoxy group could enhance solubility in organic solvents, while the fluorine atom could modify the polymer's electronic band gap and stability. rsc.org
Liquid Crystals: Fluorinated compounds are of paramount importance in the field of liquid crystals, which are essential for modern display technologies. beilstein-journals.orgrsc.orgtandfonline.com The introduction of fluorine atoms into a molecule can significantly alter its mesomorphic (liquid crystalline) behavior, as well as key physical properties like dielectric anisotropy and viscosity. rsc.orgtandfonline.combiointerfaceresearch.com The elongated, somewhat rigid structure of this compound, combined with its polar fluoro and amino groups, suggests that its derivatives could exhibit liquid crystalline properties. By modifying the structure, for example, by adding other mesogenic groups, it may be possible to design new liquid crystal materials based on this scaffold.
Catalysis and Organocatalysis
The aniline moiety in this compound can serve as a precursor for the synthesis of ligands for metal-based catalysts or as a platform for developing organocatalysts.
The nitrogen atom can be incorporated into larger, multidentate ligand structures, such as Schiff bases or phosphine-amines. These ligands can then be complexed with transition metals (e.g., palladium, copper, rhodium) to create catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The electronic and steric properties imparted by the ethylphenoxy and fluoro substituents could influence the catalytic activity and selectivity of the resulting metal complex.
Furthermore, aniline derivatives themselves can act as organocatalysts. For example, they can be used to catalyze multicomponent reactions for the synthesis of complex heterocyclic compounds. mdpi.com The basicity and nucleophilicity of the aniline nitrogen can be harnessed to activate substrates and facilitate bond formation.
Analytical Reagent Development (e.g., derivatization agents)
In analytical chemistry, derivatization is a common technique used to modify an analyte to make it more suitable for separation and detection, for example, by chromatography. Reagents that react selectively with specific functional groups to form a stable, detectable product are highly valuable.
The amino group of this compound can react with various functional groups, such as carboxylic acids, aldehydes, and ketones. This reactivity could be exploited to develop it as a derivatization agent. For instance, it could be used to "tag" certain molecules, making them fluorescent or electrochemically active, thereby enhancing their detectability in complex mixtures. While specific derivatizing agents based on this exact structure are not documented, similar fluorinated anilines have been employed for such purposes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Ethylphenoxy)-5-fluoroaniline under laboratory conditions?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 5-fluoroaniline and 4-ethylphenol derivatives. A base (e.g., NaH or K₂CO₃) in polar aprotic solvents (e.g., DMF or DMSO) facilitates the reaction at 80–120°C for 6–12 hours . Purification via column chromatography (silica gel, hexane/EtOAc gradient) yields the product. Key parameters include controlling stoichiometry to minimize by-products like di-substituted derivatives.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC/MS : To assess purity (>95%) and molecular weight confirmation.
- NMR (¹H/¹³C) : To verify substituent positions (e.g., ethylphenoxy vs. competing isomers).
- X-ray crystallography (if crystalline): For definitive stereochemical assignment .
- Elemental analysis : To validate empirical formula (C₁₄H₁₄FNO).
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize:
- Kinase inhibition assays : Test against FLT3 or EGFR kinases at 0.1–10 µM concentrations, using ATP-coupled luminescence assays .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., MV4-11, HeLa) with IC₅₀ determination over 48–72 hours .
- Solubility/logP assessment : Employ shake-flask methods to guide formulation for in vitro studies .
Advanced Research Questions
Q. How can contradictory data in reported IC₅₀ values for kinase inhibition be resolved?
- Methodological Answer : Discrepancies may arise from:
- Assay variability : Standardize ATP concentrations (e.g., 1 mM vs. 10 µM) and incubation times .
- Compound stability : Pre-test degradation via LC-MS under assay conditions (pH 7.4, 37°C).
- Cellular context : Compare results in isogenic cell lines (e.g., FLT3-wildtype vs. mutant MV4-11) to isolate target-specific effects .
Q. What strategies optimize the scalability of this compound synthesis for preclinical studies?
- Methodological Answer :
- Continuous flow reactors : Improve yield consistency and reduce reaction time by optimizing residence time and temperature .
- Catalyst screening : Test Pd/C or Ni-based catalysts for selective C-O coupling to reduce by-products .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for easier solvent recovery .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced FLT3 inhibition?
- Methodological Answer :
- Substituent variation : Replace the ethyl group with bulkier tert-butyl or electron-withdrawing CF₃ to modulate steric/electronic effects .
- Bioisosteric replacement : Substitute the fluoro group with chloro or methoxy to assess potency shifts (see Table 1, ).
- Molecular docking : Use FLT3 crystal structures (PDB: 1RJB) to predict binding interactions and prioritize synthetic targets .
Q. What experimental designs address conflicting results in apoptosis induction assays?
- Methodological Answer :
- Multiparametric assays : Combine Annexin V/PI staining with caspase-3/7 activation metrics to confirm apoptotic mechanisms .
- Time-course studies : Evaluate effects at 24, 48, and 72 hours to distinguish early vs. late apoptosis.
- Knockdown models : Use siRNA targeting FLT3 to validate on-target vs. off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
